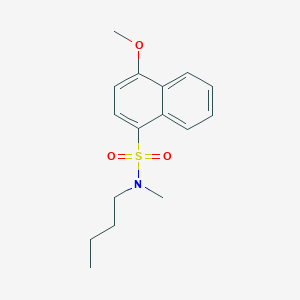
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as MTS, is a sulfonamide derivative compound that has gained attention in scientific research due to its potential use as a biological probe for the study of protein function and structure.
Mecanismo De Acción
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide functions by reacting with cysteine residues in proteins, forming a covalent bond between the sulfonamide group of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide and the thiol group of cysteine. This covalent bond results in the formation of a sulfonamide-cysteine adduct, which can be detected and analyzed using various biochemical techniques.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to be non-toxic and non-cytotoxic, indicating its potential for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its selectivity for cysteine residues, allowing for the specific labeling of these residues in proteins. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. However, one limitation of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide is its potential for non-specific labeling of other amino acids, such as histidine and lysine. Careful experimental design and optimization can help to minimize this non-specific labeling.
Direcciones Futuras
Future research directions for 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide include the development of new 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide derivatives with improved selectivity and labeling efficiency. Additionally, the use of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in combination with other protein modification reagents may allow for the study of protein-protein interactions and the identification of novel protein domains. Further research is also needed to fully understand the biochemical and physiological effects of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in biological systems.
Métodos De Síntesis
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide can be synthesized via a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5-trimethylphenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylphenylamine and methanol to yield 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of protein structure and function. Specifically, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been utilized as a protein modification reagent to selectively label cysteine residues in proteins. This labeling allows for the identification of specific protein domains and the study of protein-protein interactions.
Propiedades
Fórmula molecular |
C17H21NO3S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-8-15(9-7-11)18-22(19,20)16-10-12(2)17(21-5)14(4)13(16)3/h6-10,18H,1-5H3 |
Clave InChI |
YGPUKSCAVPTPIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)